4-[(2-Nitrophenyl)methyl]piperidine
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Overview
Description
4-[(2-Nitrophenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrophenyl)methyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrobenzyl chloride with piperidine under basic conditions. The reaction typically proceeds as follows:
- Dissolve piperidine in an appropriate solvent such as ethanol or acetonitrile.
- Add 2-nitrobenzyl chloride to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
- After completion, the product can be isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Nitrophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Amino derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
4-[(2-Nitrophenyl)methyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Nitrophenyl)methyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrophenyl group can undergo reduction to form reactive intermediates that can bind to and modify biological macromolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
4-Methylpiperidine: A piperidine derivative with a methyl group at the 4-position.
4-(2-Nitrophenoxy)piperidine: A piperidine derivative with a nitrophenyl group attached via an oxygen atom.
Uniqueness
4-[(2-Nitrophenyl)methyl]piperidine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
193357-54-9 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-4,10,13H,5-9H2 |
InChI Key |
LROQBHKTSYTVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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